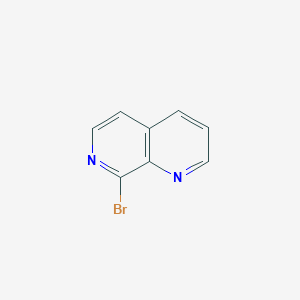

8-ブロモ-1,7-ナフチリジン

概要

説明

8-Bromo-1,7-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 and a molecular weight of 209.05 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

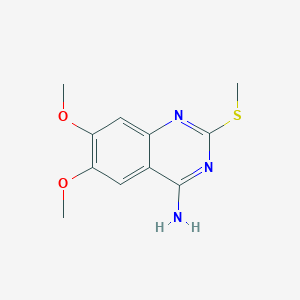

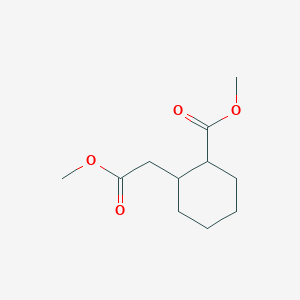

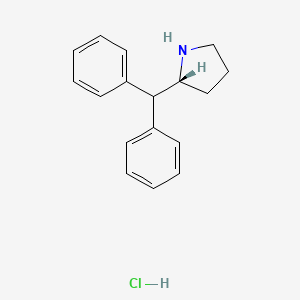

The synthesis of 1,5-naphthyridines, which are structurally similar to 8-Bromo-1,7-naphthyridine, has been extensively studied . For instance, 4,8-substituted 1,5-naphthyridines have been synthesized from 4,8-dibromo-1,5-naphthyridine and a wide range of boronic acids in the presence of palladium acetate catalyst .Molecular Structure Analysis

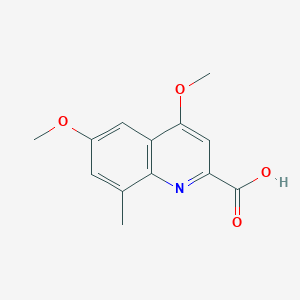

The molecular structure of 8-Bromo-1,7-naphthyridine is characterized by the presence of two nitrogen atoms in separate rings . The UV spectra of 1,8-naphthyridines monosubstituted at positions 2, 3, and 4 have been studied . Transmission and absorption spectra of 1,8-naphthyridine have also been investigated .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, which are structurally similar to 8-Bromo-1,7-naphthyridine, has been studied . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis

8-Bromo-1,7-naphthyridine has a predicted boiling point of 332.9±22.0 °C and a predicted density of 1.656±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

合成と反応性

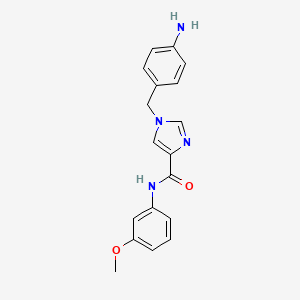

8-ブロモ-1,7-ナフチリジン: は、有機合成における汎用性の高い中間体として機能します。様々な求電子剤または求核剤との反応により、複雑な分子の構築を可能にします。 特に、クロスカップリング反応、側鎖の修飾、金属錯体の形成に有用です .

医薬品化学

医薬品化学の分野では、8-ブロモ-1,7-ナフチリジン誘導体は、幅広い生物活性を示しています。 これらの誘導体は、特に抗癌剤の開発において、治療薬としての可能性を探求されています .

抗癌研究

この化合物の誘導体は、抗癌活性が研究されています。 研究者は、これらの誘導体の構造活性相関(SAR)を、様々な癌細胞株に対する有効性と関連付け、強力な抗癌剤の開発を目指しています .

生物活性

8-ブロモ-1,7-ナフチリジンを含む天然由来のナフチリジンは、複数の生物活性を示します。 これらの化合物は、抗感染、神経系、向精神薬、心臓血管、免疫調節作用について研究されています .

光化学的性質

8-ブロモ-1,7-ナフチリジン: は、光化学においても重要です。 その誘導体は、独自の光化学的性質により、発光ダイオード、色素増感太陽電池、分子センサー、自己組織化ホスト-ゲストシステムの開発に用いられています .

農業用途

農業においては、特定の8-ブロモ-1,7-ナフチリジン誘導体が、除草剤安全剤および免疫刺激剤として使用されています。 これらの用途は、この化合物の生物活性を活用して、作物を保護し、植物の免疫力を高めます .

Safety and Hazards

8-Bromo-1,7-naphthyridine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

作用機序

Target of Action

It’s known that naphthyridines, the class of compounds to which 8-bromo-1,7-naphthyridine belongs, have a wide range of pharmacological activities . They are used in the treatment of several human diseases and have applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

For instance, in their anticancer role, they may interact with cancer cell lines, leading to cell death .

Biochemical Pathways

Given the broad range of activities associated with naphthyridines, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the pharmacological activities associated with naphthyridines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

8-bromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRBFCVWSDKLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718198 | |

| Record name | 8-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63845-72-7 | |

| Record name | 8-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

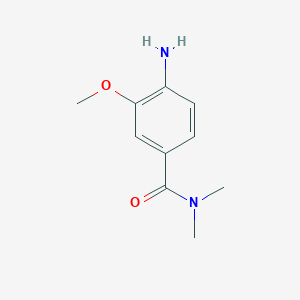

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

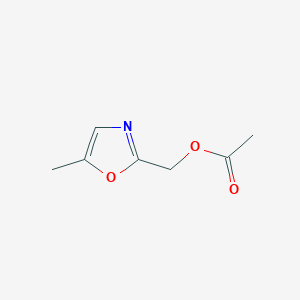

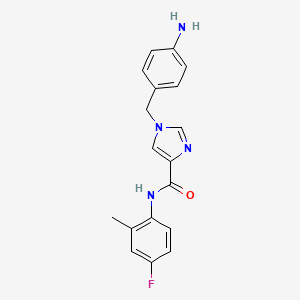

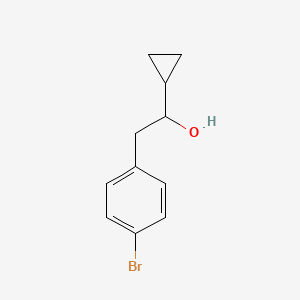

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)